N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
3-Chloro-4-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group .
Synthesis Analysis
3-Chloro-4-methylphenyl isocyanate may be used in the synthesis of the following urea compounds: 1- (1- (1-adamantyl)methyl)-3- (3-chloro-4-methylphenyl)urea, 1- (3-chloro-4-methylphenyl)-3-heptylurea, 1- (3-chloro-4-methylphenyl)-3-cyclooctylurea, 1- (3-chloro-4-methylphenyl)-3- (3-fluorobenzyl)urea, 1- (3-chloro-4-methylphenyl)-3- (4-phenylbutan-2-yl)urea .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methylphenyl isocyanate is represented by the linear formula: ClC6H3(CH3)NCO .Physical and Chemical Properties Analysis
The compound has a molecular weight of 167.59, a refractive index n20/D of 1.557 (lit.), a boiling point of 107 °C/3 mmHg (lit.), and a density of 1.224 g/mL at 25 °C (lit.). It should be stored at 2-8°C .Scientific Research Applications
Antitumor Activity
Research on derivatives similar to N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide indicates potential antitumor applications. For instance, studies on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, highlighting the role of such compounds in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Agents
Another application of structurally related compounds is in the development of antibacterial agents. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have shown significant antibacterial activity, suggesting the importance of such structures in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anti-Inflammatory Activity
Compounds with a similar structural framework have been explored for their anti-inflammatory activity. Research into derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory effects, providing a foundation for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Anticancer Activities
Further emphasizing the potential medical applications, some synthesized compounds structurally related to the original chemical of interest exhibited reasonable anticancer activity against a variety of cancer types, particularly melanoma-type cell lines. This underscores the importance of such compounds in ongoing cancer research (Duran & Demirayak, 2012).
Safety and Hazards
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-12-5-6-14(10-16(12)20)22-17(24)11-25-18-21-7-8-23(18)15-4-2-3-13(19)9-15/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVFOVDKQRDNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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